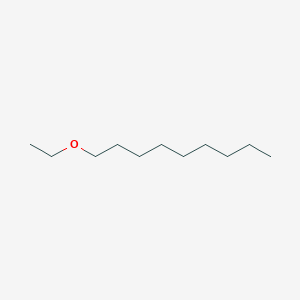

1-Ethoxynonane

描述

Positioning of 1-Ethoxynonane within Sustainable Fuel Research

This compound is recognized in academic research as a low-oxygenate, diesel-range fuel component derived from biomass researchgate.netresearchgate.netnih.govpjaec.pk. Its production typically involves a multi-step catalytic process starting from biomass-derived platform molecules such as 5-hydroxymethylfurfural (B1680220) (HMF) and acetone (B3395972). A common route involves the aldol (B89426) condensation of HMF with acetone, followed by hydrodeoxygenation. Crucially, the synthesis includes an etherification step, often involving ethanol (B145695), which leads to the formation of this compound researchgate.netresearchgate.netnih.govoalib.com.

This synthetic pathway highlights this compound's potential as a "drop-in" fuel or fuel blendstock, meaning it can be integrated into existing fuel infrastructure with minimal modification atag.orgieabioenergy.com. Research indicates that ether-based fuels, including fatty alkyl ethers (FAEs), often exhibit superior fuel properties compared to conventional fatty acid methyl ester (FAME) biodiesel. These improvements can include enhanced cetane numbers, reduced sooting tendencies, and better cold-flow properties labpartnering.orgacs.orgosti.gov. While specific comparative data for this compound across all these metrics may vary, its classification as a diesel-range ether positions it as a candidate for improving the performance and environmental profile of diesel fuels. The ability to synthesize such compounds from abundant lignocellulosic biomass further underscores their relevance in the transition towards sustainable transportation fuels researchgate.netpjaec.pkosti.govresearchgate.net.

Table 1: Properties of this compound

| Property | Value (Estimated/Reported) | Source |

| Chemical Name | This compound | chemicalbook.com |

| Molecular Formula | C11H24O | chemicalbook.com |

| Molecular Weight | 172.31 g/mol | chemicalbook.com |

| Boiling Point | 202.66 °C | chemicalbook.com |

| Density | 0.7977 g/cm³ | chemicalbook.com |

| Refractive Index | 1.4085 | chemicalbook.com |

Significance of Ether Compounds in Biomass Valorization

The valorization of biomass, the process of converting biomass into higher-value products, is a cornerstone of sustainable chemistry and biorefining frontiersin.orgsciengine.com. Ether compounds play a significant role in this domain, offering a versatile class of molecules with diverse applications, including as fuels, lubricants, and specialty chemicals, thereby serving as viable replacements for petroleum-derived products osti.govresearchgate.net.

Biomass can be transformed into various chemical intermediates, such as alcohols, aldehydes, ketones, and furans, which can then be further processed into ethers through etherification reactions osti.gov. For instance, glycerol (B35011), a byproduct of biodiesel production, can be converted into glycerol alkyl ethers, which are explored as biodiesel additives to enhance properties like low-temperature performance and oxidation resistance tandfonline.com. Similarly, fatty alkyl ethers (FAEs) derived from lipid feedstocks demonstrate improved fuel characteristics over traditional biodiesel, making them particularly suitable for cold climates labpartnering.orgacs.orgosti.gov.

The synthesis of this compound exemplifies this trend, showcasing how molecules derived from platform chemicals like HMF can be transformed into fuel-grade ethers. The general advantages associated with ether compounds in fuels, such as improved combustion characteristics and reduced emissions, contribute to their significance in biomass valorization efforts aimed at creating sustainable alternatives to fossil fuels labpartnering.orgacs.orgosti.govenergy.gov. Beyond fuels, ethers find applications as surfactants, in pharmaceuticals, and as flavorings, further highlighting their importance in a comprehensive biorefinery approach researchgate.nettandfonline.com.

Table 2: Comparative Fuel Properties: General Trends for Ether-Based Fuels vs. Biodiesel

| Property | This compound (as a representative ether) | Biodiesel (FAME) | General Improvement Trend for Ethers |

| Fuel Type | Low oxygenate diesel range fuel | Fatty Acid Methyl Ester | - |

| Origin | Biomass-derived (e.g., HMF) | Vegetable oils, animal fats | - |

| Cetane Number | Generally improved over FAME | Acceptable (often >50) | Higher |

| Lower Heating Value (LHV) | Potentially improved | Generally lower than petroleum diesel | Higher |

| Sooting Tendency | Reduced | Higher than ethers | Lower |

| Cold Flow Properties | Improved (e.g., lower cloud point) | Poor (higher cloud point) | Better |

| Oxidative Stability | Generally good | Can be poor | Better |

List of Chemical Compounds Mentioned

this compound

5-Hydroxymethylfurfural (HMF)

Acetone

Ethanol

Biodiesel

Fatty Acid Methyl Ester (FAME)

Fatty Alkyl Ethers (FAEs)

Diesel

Hydrocarbons

Alkanes

Ethers

Glycerol

Glycerol alkyl ethers

5-Hydroxymethylfurfural (HMF)

Levulinic acid (LA)

Polyoxymethylene Ethers (POMEs)

Structure

3D Structure

属性

CAS 编号 |

16979-32-1 |

|---|---|

分子式 |

C11H24O |

分子量 |

172.31 g/mol |

IUPAC 名称 |

1-ethoxynonane |

InChI |

InChI=1S/C11H24O/c1-3-5-6-7-8-9-10-11-12-4-2/h3-11H2,1-2H3 |

InChI 键 |

BCHGIXRCMJWXGE-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCOCC |

产品来源 |

United States |

Synthetic Methodologies for 1 Ethoxynonane

Catalytic Pathways from Biomass-Derived Platforms

A prominent strategy for producing long-chain hydrocarbons and ethers involves the valorization of carbohydrates, which are first converted into versatile platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF). Subsequent catalytic upgrading of HMF can lead to the formation of molecules within the diesel and jet fuel range, including ethers like 1-ethoxynonane.

The initial and critical step in building the required carbon backbone for this compound is the formation of C-C bonds through aldol (B89426) condensation. This reaction extends the carbon chain of biomass-derived molecules to create larger precursors suitable for fuel applications. researchgate.net

The aldol condensation of 5-hydroxymethylfurfural (HMF), a key platform chemical derived from C6 sugars, with acetone (B3395972) serves as a foundational reaction for producing fuel precursors. researchgate.netacs.org This process typically yields C9 and C15 adducts, which can be further processed. acs.orgresearchgate.net Various catalytic systems have been explored to optimize this reaction. For instance, using CO2 as a catalyst for the aldol condensation of HMF with acetone has been shown to produce the mono-aldol condensate with a yield greater than 95%. researchgate.netrsc.orgwordpress.com Novel catalysts, such as aluminum-exchanged heteropolyacid encapsulated inside a zeolitic imidazolate framework (ZIF-8), have also demonstrated high HMF conversion (99%) and selectivity towards the desired C9 adducts (84.11%). acs.org

| Catalyst System | HMF Conversion (%) | Selectivity to C9 Adduct (%) | Reaction Time (h) | Reference |

|---|---|---|---|---|

| CO2-Catalysed | >95% (Yield of mono-aldol) | High | N/A | researchgate.netrsc.orgwordpress.com |

| Al0.66-DTP@ZIF-8 | 99% | 84.11% | 10 | acs.org |

The aldol condensation between HMF and acetone results in specific, identifiable intermediate products. The primary products are the C9 mono-adduct, 4-(5-hydroxymethyl-2-furyl)-3-buten-2-one, and a C15 di-adduct, which is formed from the reaction of two HMF molecules with one acetone molecule. acs.orgresearchgate.netrsc.org These furanic adducts are the key precursors that undergo subsequent hydrodeoxygenation and etherification to yield the final saturated ether products. researchgate.net The selective synthesis of the C9 adduct is often targeted as it leads to molecules in the jet fuel and diesel range after further upgrading. acs.org

Following the synthesis of the C9 furanic precursor, the next stage involves removing oxygen atoms and saturating the molecule through hydrodeoxygenation (HDO), followed by etherification to produce this compound. This transformation requires robust catalysts capable of performing multiple chemical conversions, often in a single pot. researchgate.netresearchgate.net

Bifunctional catalysts are essential for the one-pot conversion of biomass intermediates into fuel-grade compounds. rsc.orgrsc.org These catalysts combine a metal function for hydrogenation/hydrodeoxygenation with an acidic function for dehydration and etherification. A system composed of palladium (Pd) supported on a zeolite, such as Zeolite-β, is a prime example. rsc.org

In an ethanol (B145695) medium, the palladium component facilitates the hydrogenation of C=C and C=O bonds and the hydrogenolysis of C-O bonds to remove oxygen from the furan (B31954) ring of the aldol precursor. rsc.org Simultaneously, the acidic sites of the Zeolite-β support catalyze the etherification of hydroxyl groups with the ethanol solvent. rsc.orgmdpi.com The use of hierarchical zeolites can enhance the dispersion of the metal, leading to higher conversion rates and improved selectivity towards the desired products. rsc.org This integrated approach allows for the direct synthesis of ethers from furanic alcohols in a process known as reductive etherification. researchgate.net

| Component | Primary Function | Reaction Type |

|---|---|---|

| Palladium (Pd) | Hydrogenation & Hydrogenolysis | Hydrodeoxygenation (HDO) |

| Zeolite-β (Acid Support) | Dehydration & Etherification | Acid Catalysis |

Zirconium Carbonate: Basic zirconium carbonate (BZC) has been identified as an effective catalyst for hydrogen transfer reactions in biomass conversion, demonstrating excellent catalytic properties even at low temperatures. rsc.orgresearchgate.net Its basic sites are active in promoting condensation reactions that are foundational to building the larger carbon skeletons required for fuel precursors. rsc.orgresearchgate.net

Amine-Functionalized Polyacrylonitrile: Polyacrylonitrile (PAN) functionalized with amine groups serves as a highly active and stable solid base catalyst. acs.orgresearchgate.net These materials have been successfully used to catalyze C-C coupling processes, such as upgrading furfural (B47365) (a related biomass-derived molecule) to high-carbon fuel precursors. acs.org The amine groups provide the basic sites necessary to facilitate the aldol condensation step efficiently. researchgate.netrsc.org These fiber-based catalysts are easily recoverable and show promise for continuous industrial applications. amanote.comfigshare.com

Hydrodeoxygenation and Etherification Strategies

Influence of Catalyst Composition and Reaction Conditions on Selectivity and Yield

Catalyst Composition

Phase-transfer catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, are crucial in shuttling the alkoxide nucleophile from the aqueous or solid phase into the organic phase where the alkyl halide resides. The structure of the catalyst itself plays a significant role in its efficacy.

Quaternary Ammonium Salts: Salts like Tetrabutylammonium (B224687) Bromide (TBAB) and tricaprylmethylammonium chloride (Aliquat 336) are commonly employed. The lipophilicity of the catalyst, determined by the length of its alkyl chains, is a key factor. Longer alkyl chains enhance the catalyst's solubility in the organic phase, which can improve the transfer of the anionic reactant. researchgate.net However, excessive chain length can sometimes lead to micelle formation or steric hindrance, which may reduce catalytic activity. Studies on the synthesis of various ethers have shown that catalysts with C12 to C16 alkyl chains can be highly effective. researchgate.net For instance, in a comparative study of catalysts for a Hantzsch reaction, TBAB and benzyltriethyl ammonium chloride provided comparable, excellent yields, while cetyltrimethylammonium bromide gave lower yields, illustrating the impact of the catalyst's structure on performance. nih.gov

Crown Ethers: Catalysts like 18-crown-6 (B118740) are also effective. They function by encapsulating the cation (e.g., K⁺ from KOH), making the associated anion more "naked" and, therefore, more nucleophilic. This enhanced nucleophilicity can lead to higher reaction rates and yields.

The choice of counter-ion in the quaternary salt (e.g., Br⁻, Cl⁻, HSO₄⁻) can also affect the reaction, although this is often a secondary factor compared to the cation structure.

Reaction Conditions

The selection of appropriate reaction conditions is critical for maximizing the yield of this compound while minimizing side reactions, such as the elimination of the alkyl halide to form an alkene.

Choice of Base and Solvent: The reaction requires a base to deprotonate the alcohol (1-nonanol or ethanol) to form the corresponding alkoxide. Strong bases like potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) are often used, typically in a concentrated aqueous solution or as a solid. The use of solid bases can lead to better outcomes by minimizing water in the organic phase, which could otherwise hydrolyze the alkyl halide. nih.gov The solvent system is also a critical variable. Aprotic solvents are generally preferred for SN2 reactions. In phase-transfer catalyzed systems, the reaction is often performed in a biphasic system (e.g., toluene-water) or under "solvent-free" conditions where the liquid reactants themselves form the organic phase. researchgate.net The choice of solvent can significantly impact the reaction pathway and selectivity. mdpi.com

Temperature and Reaction Time: Reaction temperature must be carefully controlled. Higher temperatures generally increase the reaction rate but can also promote the competing E2 elimination reaction, especially if secondary alkyl halides are used. For primary alkyl halides like ethyl bromide or 1-bromononane, this is less of a concern, but optimization is still necessary. Reaction times are also influenced by other parameters; the use of an effective PTC can significantly reduce the required reaction time from many hours to just a few. mdpi.com

Reactant Stoichiometry: The molar ratio of the reactants can be adjusted to drive the reaction to completion. Often, a slight excess of the alkylating agent is used.

Research Findings and Data

While specific kinetic and optimization data for the synthesis of this compound is not extensively detailed in publicly available literature, data from analogous long-chain ether syntheses under phase-transfer catalysis provide valuable insights. For example, the synthesis of aliphatic alkylglycidyl ethers from fatty alcohols using various PTCs under solvent-free conditions has been shown to produce high yields.

The following table illustrates typical findings on how catalyst and conditions affect the synthesis of long-chain ethers, analogous to this compound.

| Catalyst (PTC) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Tetrabutylammonium Bromide (TBAB) | 50% KOH (aq) | Toluene | 70 | 5 | High (Typical) | nih.gov |

| Benzyltriethylammonium Chloride | 50% NaOH (aq) | None | 60 | 3 | High (Typical) | mdpi.com |

| 18-Crown-6 | Solid KOH | Chlorobenzene | 80 | 6 | High (Typical) | nih.gov |

| Aliquat 336 | Solid NaOH | None | 60 | 4 | >90 (Analogous System) | researchgate.net |

The data below, derived from studies on similar etherification reactions, demonstrates the effect of varying reaction parameters on product yield.

| Parameter Varied | Condition A | Yield A (%) | Condition B | Yield B (%) | General Observation |

|---|---|---|---|---|---|

| Base Type | 50% NaOH | Lower | 50% KOH | Higher | KOH is a stronger base and its cation complexes well with PTCs like PEGs, leading to better yields. mdpi.com |

| Base Form | Aqueous KOH | Good | Solid KOH | Often Better | Using solid base reduces water content, often improving yield and selectivity. nih.gov |

| Solvent | Toluene | Good | Cyclohexane | Better (in some systems) | Solvent choice is crucial for maintaining phase stability and optimizing reaction rates. mdpi.com |

| Catalyst Loading (mol%) | 1% | Moderate | 5% | High | Increasing catalyst amount generally increases rate/yield up to an optimal point. |

Mechanistic Elucidation of 1 Ethoxynonane Formation

Detailed Reaction Mechanisms of Aldol (B89426) Condensation and Hydrodeoxygenation Sequence

Role of Etherification of Hydroxymethyl Groups

The initial stages of 1-Ethoxynonane synthesis often involve the aldol condensation of biomass-derived carbonyl compounds, such as 5-hydroxymethylfurfural (B1680220) (HMF) and acetone (B3395972), to form larger, oxygenated molecules scirp.orgresearchgate.net. HMF, a key platform chemical from biomass, possesses a hydroxymethyl group (-CH₂OH) that can undergo etherification. This reaction, typically catalyzed by Brønsted or Lewis acids, involves the reaction of the hydroxyl group with an alcohol, such as ethanol (B145695), to form an ether linkage acs.orgescholarship.orgresearchgate.netufl.eduescholarship.orgresearchgate.net.

In the context of this compound formation, the aldol condensation product derived from HMF and acetone can lead to a C9 backbone structure. If the aldol condensation yields a molecule containing a hydroxymethyl group originating from HMF, this group can react with ethanol in the presence of an acid catalyst. This etherification step results in the introduction of the ethoxy moiety (-OCH₂CH₃) onto the carbon chain, forming an ether intermediate that still contains the furan (B31954) ring scirp.orgresearchgate.net. The mechanism generally involves protonation of the hydroxyl group, followed by nucleophilic attack by ethanol, or protonation of ethanol and attack by the hydroxyl group, leading to the formation of the ether bond and elimination of water. For instance, the etherification of HMF with ethanol yields 5-ethoxymethylfurfural (EMF) acs.orgufl.edu. It is proposed that a similar etherification occurs on the hydroxymethyl group of the C9 aldol product derived from HMF.

Furan Ring Opening and Hydrodeoxygenation of Ether Intermediates

Following the etherification step, the resulting ether intermediate, which still contains a furan ring, undergoes further transformation. This involves the opening of the furan ring and the removal of oxygen atoms through hydrodeoxygenation (HDO). This process is typically carried out using heterogeneous catalysts, often comprising noble metals (e.g., Palladium, Platinum, Ruthenium) supported on acidic materials udel.eduresearchgate.netresearchgate.netescholarship.orgrsc.orgresearchgate.netnih.govrsc.orgacs.orgliverpool.ac.uknih.govacs.orgrsc.org.

The mechanism of furan ring opening and HDO generally involves the hydrogenation of the furan ring, followed by the cleavage of C-O bonds within the ring structure escholarship.orgnih.govrsc.orgliverpool.ac.uk. Acid sites on the catalyst often play a crucial role in facilitating the ring-opening step by activating the furan ring or its hydrogenated intermediates rsc.orgliverpool.ac.ukacs.org. The metal sites are responsible for the hydrogenation and hydrogenolysis (C-O bond cleavage) reactions, often requiring the presence of hydrogen gas researchgate.netrsc.orgacs.org.

In the synthesis of this compound, the ether intermediate undergoes these reactions to remove the oxygen atoms from the furan ring and any other residual oxygen functionalities, leading to a saturated alkane ether. The specific pathway involves the hydrogenolysis of the C-O bonds within the furan ring, leading to an open-chain structure, which is then further hydrogenated and deoxygenated to yield the final this compound product researchgate.net.

Investigation of Active Sites and Catalytic Interactions

The efficient synthesis of this compound relies on the synergistic action of bifunctional catalysts, which possess both metal and acid functionalities. These catalysts are designed to promote the sequential reactions involved in the cascade process.

Metal sites, commonly provided by supported noble metals such as Palladium (Pd), Platinum (Pt), or Ruthenium (Ru), are primarily responsible for hydrogenation and hydrogenolysis reactions. These sites facilitate the cleavage of C-O bonds and the saturation of unsaturated bonds within the furan ring and other intermediates researchgate.netrsc.orgacs.orgliverpool.ac.ukrsc.org. For example, Pd/C catalysts are frequently employed for the hydrodeoxygenation of furan derivatives researchgate.netrsc.org.

Acid sites, often derived from the support material such as zeolites or metal oxides (e.g., ZrO₂, WOₓ), play a critical role in the etherification of hydroxyl groups and the ring-opening of furan intermediates acs.orgufl.eduliverpool.ac.ukrsc.org. The interaction between the reactants and these active sites is crucial. For instance, in etherification, acid sites protonate either the alcohol or the hydroxyl group, facilitating the nucleophilic attack and subsequent ether formation acs.orgufl.edu. In the HDO and ring-opening steps, acid sites can activate the furan ring, promoting its cleavage, while metal sites perform the subsequent hydrogenolysis rsc.orgliverpool.ac.ukacs.org. The intimate contact and synergistic effect between these metal and acid sites are key to achieving high yields and selectivities rsc.orgliverpool.ac.ukacs.org.

Kinetic Studies and Rate-Determining Steps

The hydrodeoxygenation of furanic compounds and their derivatives is known to be complex, with various steps potentially acting as rate-determining. For instance, the cleavage of C-O bonds within the furan ring is often identified as a critical and sometimes rate-limiting step escholarship.orgnih.govrsc.org. The initial hydrogenation of the furan ring or the subsequent C-O bond cleavage can be influenced by factors such as catalyst properties, hydrogen pressure, and temperature nih.govrsc.org.

Data Tables

The following table summarizes the conversion of biomass-derived aldol products to n-nonane and this compound, highlighting the catalyst and selectivities achieved.

| Reactants | Catalyst System | Solvent | Conditions | n-Nonane Selectivity (%) | This compound Selectivity (%) | Reference |

| Aldol product from HMF and acetone | Pd/Zeolite-β | Ethanol | Not specified (implied hydrodeoxygenation conditions) | 40 | 56 | scirp.orgresearchgate.net |

Compound List

this compound

5-Hydroxymethylfurfural (HMF)

Acetone

Ethanol

n-Nonane

Furfuryl alcohol

5-Ethoxymethylfurfural (EMF)

Furan

2-Methylfuran

2,5-Dimethylfuran (DMF)

Tetrahydrofuran

2-Hexanone

2-Hexanol

2,5-Dimethyltetrahydrofuran

Bis(5-methylfuran-2-yl)methane (BMFM)

5-(2-(5-methylfuran-2-yl)vinyl)furan-2-aldehyde (MFVFAL)

Levoglucosan

Acetic acid

Glycolaldehyde (GA)

Glycolaldehyde dimer (GLA)

Formaldehyde

Butanal

Cyclopentanone

Levulinic acid

Adipic acid (AA)

Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA)

Furfuryl acetone (FAc)

4-(Tetrahydrofuran-2-yl)butan-2-ol (THFB)

4-(Tetrahydrofuran-2-yl)butan-2-one

Octanols (1-octanol, 4-octanol)

Octane

Heptane

Furylmethane oxygenates

C15-furylmethane

C14H30

C15H32

C10-C15 adducts

5,5′-(Oxy-bis(methylene))-bis-2-furfural (OBMF)

1-hydroxyhexane-2,5-dione (B3055535) (HHD)

Cyclopentanones

Cyclic ethers

Alkanes

Theoretical and Computational Approaches to 1 Ethoxynonane Chemistry

Computational Chemistry in Reaction Mechanism Studies

Investigating reaction mechanisms computationally allows for the identification of key intermediates, transition states, and the energy barriers that govern reaction rates. For ethers like 1-ethoxynonane, understanding C-O bond cleavage mechanisms is particularly relevant.

Application of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method that allows for the calculation of the electronic structure of molecules and materials. In the context of this compound, DFT can be utilized to map out reaction pathways, determine the energies of transition states, and calculate activation energies for various transformations, such as C-O bond cleavage. Studies on similar ether linkages, including those found in biomass conversion and catalytic processes, have demonstrated the efficacy of DFT in elucidating reaction mechanisms. For instance, DFT calculations have been used to study the catalytic cleavage of ether linkages in lignin (B12514952) models, revealing the role of metal catalysts and bases in facilitating C-O bond scission by identifying specific pathways and their associated energy barriers researchgate.netmdpi.comnih.govjst.go.jp. These studies often involve calculating the energy profiles of reactions, pinpointing the rate-determining steps, and understanding how different catalytic environments influence the reaction outcome. The application of DFT to model the interaction of ethers with catalytic surfaces can provide detailed mechanistic insights into processes like hydrocracking or etherification researchgate.netcopernicus.org.

Table 1: Representative DFT-Calculated Activation Energies for Ether C-O Bond Cleavage

| Catalyst Type / Reaction Condition | Substrate Type (Model) | Key Step in Mechanism | Activation Energy (kcal/mol) | Reference(s) |

| Transition Metal Complex (e.g., Ir) | Lignin β-O-4 linkage | Direct C-O insertion | 27.2 - 34.1 | researchgate.netmdpi.com |

| Transition Metal Complex (e.g., Ni) | Ethereal C-O bond | C-O bond cleavage | 19.4 | jst.go.jp |

| Base (e.g., KOH) | Lignin β-O-4 linkage | Base-catalyzed C-O cleavage | 6.1 | nih.gov |

| Acid (e.g., H₃O⁺) | Organic hydroperoxides | Acid-catalyzed hydrolysis | ~10-20 (estimated range) | copernicus.org |

Note: Values are representative from studies on similar ether structures or reaction types and may vary based on specific computational methods and model systems.

Molecular Dynamics Simulations in Catalyst-Substrate Interactions

Molecular Dynamics (MD) simulations provide a temporal perspective on molecular behavior, allowing researchers to observe the dynamic interactions between molecules and surfaces or catalysts over time. For this compound, MD can simulate its adsorption onto catalytic surfaces, its diffusion, and its dynamic interactions with active sites. Studies have employed MD to investigate the adsorption of ether molecules on metal nanoparticles and surfaces, revealing details about the coating process and the stability of adsorbed layers researchgate.netresearchgate.netmdpi.com. These simulations can quantify interaction energies and provide insights into how the molecular structure of the ether influences its binding affinity and orientation on a catalytic surface. For example, MD simulations can model how ether molecules might approach and bind to active sites on a heterogeneous catalyst, providing a dynamic view of potential catalytic steps mdpi.com.

Table 2: Representative Molecular Dynamics Simulation Findings for Ether Interactions

| System Studied | Interaction Type | Simulated Property / Finding | Typical Value Range | Reference(s) |

| Ether molecule on Metal Surface (e.g., Al, Fe) | Adsorption | Adsorption energy, preferred adsorption sites, layer formation dynamics | -50 to -150 kcal/mol | researchgate.netresearchgate.netmdpi.com |

| Ether-coated Nanoparticles | Surface Interaction | Coating stability, diffusion of molecules, protective layer formation | Qualitative descriptions | researchgate.netresearchgate.net |

| Ether amine on α-quartz | Adsorption | Adsorption behavior under varying acidity/alkalinity | Qualitative descriptions | frontiersin.org |

Note: Values are representative and derived from studies on ether adsorption or similar systems.

Prediction of Catalytic Performance and Structure-Activity Relationships

The integration of computational data from DFT and MD simulations enables the establishment of Structure-Activity Relationships (SARs). By systematically altering the molecular structure of this compound or modifying the catalytic environment, computational models can predict how these changes impact catalytic performance, such as reaction rate, selectivity, and efficiency. SAR studies in catalysis often involve correlating calculated electronic properties or energetic parameters with observed activity copernicus.orgpnnl.govmdpi.comacs.org. For instance, understanding how the length of the alkyl chain in an ether affects its interaction with a catalyst or its susceptibility to cleavage can be achieved through SAR analysis. Computational predictions can guide the design of more efficient catalysts by identifying key structural features that promote desired reactions, such as selective C-O bond cleavage or the formation of specific products pnnl.govmdpi.comacs.org.

Quantum Chemical Calculations for Energetics and Electronic Properties

Quantum chemical calculations, often employing DFT, are fundamental for determining the intrinsic energetic and electronic properties of molecules like this compound. These calculations can provide precise values for bond dissociation energies, heats of formation, and reaction enthalpies, which are critical for understanding chemical stability and reactivity. Furthermore, calculations of electronic properties such as frontier molecular orbitals (HOMO and LUMO), electron density distribution, and molecular electrostatic potential (MEP) offer insights into the molecule's reactivity towards electrophiles and nucleophiles psu.eduresearchgate.netacs.orgacademicjournals.orgscielo.org.mxscielo.org.mx. The HOMO-LUMO gap, for example, is a key indicator of a molecule's electronic stability and reactivity. For ethers, these calculations can predict susceptibility to oxidation, acid-catalyzed reactions, or interactions with metal centers, thereby informing their behavior in catalytic processes.

Table 3: Representative Electronic Properties of Ethers and Related Molecules from Quantum Chemical Calculations

| Property | Molecule Type (Representative) | Calculated Value Range (eV) | Computational Method (Typical) | Reference(s) |

| HOMO Energy | Dimethyl Ether (DME) | -9.5 to -10.5 | DFT (e.g., B3LYP) | researchgate.netacademicjournals.org |

| LUMO Energy | Dimethyl Ether (DME) | -0.5 to -2.0 | DFT (e.g., B3LYP) | researchgate.netacademicjournals.org |

| HOMO-LUMO Gap | Various Ethers/Organic | 3.0 - 4.5 | DFT | scielo.org.mxscielo.org.mx |

| Electron Affinity | Various Organic Molecules | -0.5 to -2.0 | DFT | scielo.org.mxscielo.org.mx |

| Ionization Energy | Various Organic Molecules | 8.0 - 10.0 | DFT | scielo.org.mxscielo.org.mx |

| C-O Bond Dissociation Energy | Aliphatic Ethers (estimated) | ~80-90 | DFT | jst.go.jppnnl.gov (for similar bonds) |

Note: Values are representative and derived from studies on similar ether structures or general organic molecules, as specific data for this compound in all these categories might not be readily available in the searched literature.

Advanced Spectroscopic Characterization Techniques

Characterization of Catalysts and Intermediates

While 1-ethoxynonane itself is not typically a catalyst or intermediate in common reactions, the spectroscopic methods used to characterize it are fundamental for analyzing catalysts and intermediates in broader organic synthesis, including etherification processes.

FT-IR spectroscopy probes the vibrational modes of molecules, providing characteristic absorption bands that can identify functional groups. For ethers, the most indicative absorption is the C–O single-bond stretching vibration, which typically occurs in the range of 1050 to 1150 cm⁻¹ libretexts.orgpressbooks.pubopenstax.org. Alkyl ethers, such as this compound, exhibit this broad C–O stretching absorption. Phenyl alkyl ethers, however, often display two strong C–O stretching bands at approximately 1050 and 1250 cm⁻¹ libretexts.orgpressbooks.pubopenstax.org. The long alkyl chain (nonyl group) in this compound will also contribute C–H stretching vibrations, typically observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹), and C–H bending vibrations udel.edu.

Table 1: Characteristic FT-IR Absorption Bands for Alkyl Ethers

| Functional Group/Bond | Typical Wavenumber (cm⁻¹) | Notes |

| C–H (Aliphatic Stretch) | 2850–2960 | Strong absorption from the nonyl chain of this compound. |

| C–O (Alkyl Ether Stretch) | 1050–1150 | Key identifier for ether linkage; can be broad. |

| C–H (Aliphatic Bend) | 1350–1470 | CH₂ and CH₃ bending vibrations from the alkyl chains. |

The presence of a strong absorption band within the 1050–1150 cm⁻¹ region, alongside characteristic aliphatic C–H stretching and bending vibrations, would support the identification of this compound.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique. It measures the elemental composition and chemical state of the materials by analyzing the kinetic energy of electrons emitted from a material's surface when it is irradiated with X-rays carleton.edunumberanalytics.com. XPS can detect all elements except hydrogen and helium carleton.edu. For organic compounds, XPS can identify the presence of elements like carbon and oxygen and provide information about their chemical environment through chemical shifts in binding energies nih.govipfdd.de. For example, the C 1s spectrum can reveal different carbon species such as C–C, C–H, C–O, and C=O bonds nih.govipfdd.de.

While this compound is a liquid, XPS can be applied to liquid samples, particularly those with low vapor pressure, by forming thin films on a substrate aip.org. The technique can provide insights into the surface chemistry of such compounds, identifying the presence and state of carbon and oxygen atoms. For instance, the carbon atoms within the ether linkage (–O–CH₂–) would exhibit a different binding energy compared to the carbon atoms in the alkyl chains nih.gov.

X-ray Diffraction (XRD) is a powerful technique primarily used for determining the atomic and molecular structure of crystalline solids iastate.edujove.comresearchgate.net. It relies on the elastic scattering of X-rays by the ordered arrangement of atoms in a crystal lattice, following Bragg's Law (2d sinθ = nλ) iastate.edudrawellanalytical.com. XRD can identify crystalline phases, determine lattice parameters, and solve the complete crystal structure, including the arrangement of atoms and molecular formula iastate.eduresearchgate.net.

As this compound is a liquid at room temperature, it does not possess the long-range crystalline order required for standard XRD analysis iastate.edudrawellanalytical.com. Therefore, direct XRD characterization of the liquid itself is not feasible. However, XRD is crucial for characterizing solid derivatives that might be synthesized from or used in conjunction with this compound, or for analyzing solid catalysts involved in etherification reactions.

NMR spectroscopy is arguably the most informative technique for determining the structure of organic molecules like this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the connectivity of atoms and the electronic environment of nuclei.

In ¹H NMR spectroscopy, protons attached to carbons directly bonded to an ether oxygen (α-protons) are deshielded and typically resonate in the downfield region of 3.4 to 4.5 ppm libretexts.orgpressbooks.pubopenstax.orglibretexts.org. For this compound (CH₃CH₂–O–(CH₂)₈CH₃), the protons on the methylene (B1212753) group adjacent to the oxygen (–O–CH₂–CH₃) would appear in this range, likely as a triplet due to coupling with the adjacent methyl protons. The protons of the methyl group (–CH₂–CH₃) would appear further upfield, typically as a triplet around 1.0-1.5 ppm, coupled to the methylene protons. The protons of the long nonyl chain would resonate in the typical alkane region (around 0.8-1.3 ppm), with those closer to the ether linkage being slightly more deshielded.

In ¹³C NMR spectroscopy, carbon atoms directly bonded to an ether oxygen (α-carbons) are also deshielded and resonate in the range of 50 to 80 ppm libretexts.orgpressbooks.pubopenstax.orglibretexts.org. For this compound, the methylene carbon adjacent to the oxygen (–O–CH₂–CH₃) would appear in this range, while the methyl carbon (–CH₂–CH₃) would be observed further upfield. The carbons of the nonyl chain would resonate at lower field strengths, characteristic of aliphatic carbons.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

| Proton/Carbon Type | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) | Description |

| –O–CH₂–CH₃ (Methylene adjacent to O) | 3.4 – 4.5 (triplet) | 60 – 75 | Deshielded by the adjacent oxygen atom. |

| CH₃–CH₂–O– (Methyl) | 1.0 – 1.5 (triplet) | 10 – 15 | Typical alkane methyl signal, coupled to adjacent methylene. |

| –(CH₂)ₙ–CH₃ (Nonyl chain) | 0.8 – 1.3 | 14 – 35 | Aliphatic protons and carbons; signals will vary based on position along the chain, with those near O more deshielded. |

The detailed analysis of these chemical shifts and coupling patterns in ¹H NMR spectra, along with the ¹³C NMR spectrum, would definitively confirm the structure of this compound.

Application of Advanced Spectroscopic Methods in Reaction Monitoring

Advanced spectroscopic techniques, particularly FT-IR and NMR, are invaluable for monitoring the progress of chemical reactions in real-time, including those involved in ether synthesis or reactions where ethers are substrates or products acs.orgmdpi.comrsc.orgrsc.orgmdpi.commagritek.comnih.govresearchgate.netbeilstein-journals.org. These methods allow researchers to track the disappearance of starting materials, the appearance of products, and the formation of any intermediates or by-products without the need for time-consuming off-line sampling and analysis mdpi.commagritek.comnih.gov.

FT-IR Spectroscopy can be employed in situ using probes inserted directly into the reaction vessel rsc.orgrsc.orgmdpi.com. By monitoring specific absorption bands associated with functional groups undergoing transformation, the reaction's progress can be quantified. For example, in an etherification reaction, the disappearance of a characteristic alcohol O–H stretch or the appearance/change in the C–O stretch band can signal reaction completion rsc.org.

NMR Spectroscopy , particularly benchtop NMR systems equipped for flow analysis, offers even greater detail magritek.comnih.govbeilstein-journals.org. It can provide quantitative data on the concentrations of multiple species simultaneously, offering insights into reaction kinetics, identifying intermediates, and determining reaction endpoints with high accuracy mdpi.commagritek.comnih.gov. For instance, monitoring the characteristic downfield shift of protons or carbons adjacent to an ether oxygen can track the formation of the ether product. The ability to resolve and quantify different species in a complex mixture makes NMR a powerful tool for process optimization and understanding mdpi.commagritek.comnih.gov.

While XPS is not typically used for real-time reaction monitoring due to its surface sensitivity and vacuum requirements, it can be used to analyze the surface composition of solid catalysts or products after a reaction has occurred. XRD is also not suitable for dynamic reaction monitoring but is essential for characterizing the solid-state structure of catalysts or solid products.

Future Research Directions and Potentials of 1 Ethoxynonane

Optimization of Synthetic Pathways for Scalable Production

The industrial-scale feasibility of 1-ethoxynonane is heavily dependent on efficient and scalable synthetic methods. While the Williamson ether synthesis is a foundational and widely used method for preparing both symmetrical and asymmetrical ethers, its traditional application has limitations for large-scale production. Future research is directed at overcoming these challenges by optimizing existing pathways and exploring innovative synthetic technologies.

Key optimization strategies include:

High-Temperature Catalytic Williamson Ether Synthesis (CWES): Operating at temperatures above 300°C can enable the use of weaker, less expensive alkylating agents and streamline the process for industrial feasibility. This approach has proven effective for producing certain industrial alkyl aryl ethers with high selectivity.

Microwave-Assisted Synthesis: This technology offers a significant reduction in reaction time compared to conventional heating methods. For instance, the synthesis of a similar aliphatic ether, 1-ethoxydodecane, was optimized from a 60-70 minute reflux time to just 3 minutes using microwave irradiation, demonstrating its potential for rapid production.

Flow Chemistry: Combining microwave technology with continuous flow reactors can address the scalability issues associated with batch microwave synthesis, which is often limited by the penetration depth of microwaves. This combination allows for safer, more controlled, and scalable production.

Green Chemistry Approaches: Utilizing aqueous micellar media with surfactants as catalysts presents an environmentally benign alternative to traditional organic solvents. This method can enhance reactivity by increasing the local concentration of reactants within micelles.

Further research will likely focus on adapting these advanced methodologies specifically for this compound, aiming to improve yield, reduce energy consumption, and minimize waste, thereby making its production more economically and environmentally sustainable.

| Synthesis Method | Key Advantages for Scalability | Potential Research Focus for this compound |

| High-Temperature CWES | Utilizes cheaper reagents, suitable for continuous processes. | Determining optimal temperature, pressure, and catalyst for the specific reactants (nonan-1-ol and an ethylating agent). |

| Microwave-Assisted Synthesis | Drastically reduces reaction times, increases throughput. | Optimization of wattage, temperature, and reaction time for maximum yield and purity. |

| Continuous Flow Microwave | Overcomes scalability limitations of batch microwave processing. | Designing and optimizing a flow reactor setup for continuous this compound synthesis. |

| Aqueous Micellar Synthesis | Environmentally friendly, potentially enhanced reactivity. | Screening of surfactants to find the most effective catalyst for the specific etherification in water. |

Exploration of Novel Catalytic Systems for Enhanced Efficiency

Catalysis is central to the efficient synthesis of ethers. The traditional Williamson synthesis can be enhanced by catalysts, and entirely new catalytic routes are being explored. Research into novel catalytic systems for this compound production aims to increase reaction rates, improve selectivity, and allow for milder reaction conditions.

Promising areas of catalyst exploration include:

Phase Transfer Catalysts (PTCs): Catalysts like tetrabutylammonium (B224687) bromide (TBAB) or crown ethers can be used to increase the solubility of alkoxide reactants in organic solvents, thereby accelerating the reaction rate in a biphasic system.

Heterogeneous Catalysts: Solid acid catalysts, such as zeolites, ion-exchange resins (e.g., Amberlyst), or novel fibrous catalysts like Smopex-101, offer significant advantages. They are easily separated from the reaction mixture, reusable, and can reduce corrosive waste streams associated with homogeneous acid catalysts. Their performance, especially with larger molecules, can be superior due to reduced mass transfer limitations.

Metal-Based Catalysts: A variety of metal complexes have been shown to effectively catalyze etherification. Cationic Ruthenium-H complexes can facilitate the reductive coupling of alcohols and aldehydes in environmentally benign solvents like water. Iron(III) triflate is an inexpensive and efficient catalyst for the direct dehydrative etherification of alcohols. Furthermore, light-promoted Nickel(II)-aryl complexes have been used for coupling alcohols with aryl electrophiles under mild conditions.

Gold Catalysts: Hydrogen-modified gold catalysts have demonstrated the ability to produce ethers at low temperatures (below 250 K) via the coupling of aldehydes or alcohols and aldehydes.

| Catalyst Type | Mechanism/Advantage | Potential Application for this compound Synthesis |

| Phase Transfer Catalysts | Enhance solubility and reactivity of nucleophiles. | Improving reaction rates in a Williamson synthesis using sodium nonoxide and an ethyl halide. |

| Heterogeneous Acid Catalysts | Easy separation, reusability, reduced corrosion. | Direct dehydration of ethanol (B145695) and nonan-1-ol (B41252) in a fixed-bed reactor system. |

| Iron(III) Triflate | Inexpensive, environmentally benign, promotes dehydration. | Catalyzing the direct reaction between nonan-1-ol and ethanol to form this compound and water. |

| Ruthenium/Nickel Complexes | High chemoselectivity, mild reaction conditions. | Exploring alternative, non-Williamson pathways from different functional group precursors. |

Potential for Developing Analogues with Tunable Properties

The molecular structure of an ether dictates its physical and chemical properties, such as boiling point, density, and solubility. By systematically modifying the structure of this compound, it is possible to develop a library of analogues with properties tailored for specific applications. Long-chain ethers, in particular, offer a platform for creating compounds with a precise hydrophilic-lipophilic balance.

Research in this area could focus on:

Varying Alkyl Chain Length: Synthesizing a series of 1-alkoxynonanes (e.g., 1-methoxynonane, 1-propoxynonane) or 1-ethoxyoctane/decane would systematically alter the compound's molecular weight and polarity. This allows for fine-tuning properties like volatility, viscosity, and solvency for applications ranging from specialty solvents to components in lubricants or surfactants.

Introducing Branching: Creating branched isomers, such as 2-ethoxynonane or ethers derived from branched nonanols, would impact the molecule's packing and steric hindrance. This can lower the melting point and alter viscosity, which is relevant for developing fluids that perform well over a wide temperature range.

Incorporating Functional Groups: While moving beyond the simple ether structure, the introduction of other functional groups onto the nonyl or ethyl chain could create bifunctional molecules. For example, a terminal hydroxyl or amino group could lead to new monomers for polyethers or specialized surfactants.

The relationship between the structure of these long-chain ethers and their physical properties is a key area for systematic investigation. This knowledge would enable the predictive design of new molecules for advanced materials, specialty chemicals, and formulation science.

Integrated Process Design and Engineering Considerations

Translating the synthesis of this compound from the laboratory to an industrial scale requires a holistic approach to process design and engineering. The goal is to create a safe, efficient, and cost-effective manufacturing process that minimizes environmental impact.

Key engineering considerations include:

Process Synthesis and Intensification: This involves designing a flowsheet that integrates reaction and separation steps to reduce the number of unit operations, decrease equipment size, and lower energy consumption. For example, reactive distillation could potentially be employed to combine the etherification reaction and the separation of the this compound product in a single vessel.

Reactor Design: The choice of reactor (e.g., batch, continuous stirred-tank, or plug flow) will depend on the chosen synthetic pathway and catalyst. For heterogeneous catalytic systems, a fixed-bed reactor might be optimal, allowing for continuous operation and easy catalyst management.

Separation and Purification: The process must include an efficient system for separating the this compound product from unreacted starting materials, byproducts (like water or salts), and the catalyst. This will likely involve distillation, liquid-liquid extraction, and filtration steps, which must be optimized for energy efficiency.

Heat and Energy Integration: Etherification reactions can be exothermic. A well-designed process will use heat integration (pinch analysis) to utilize the heat generated by the reactor to preheat feed streams or for other heating duties within the plant, thereby reducing external energy requirements.

Life-Cycle Assessment: A comprehensive design should consider the entire life cycle of the process, from raw material sourcing to product distribution and disposal. This includes minimizing waste generation, recycling unreacted materials, and selecting sustainable raw materials where possible.

Future research in this domain will involve process simulation and modeling to evaluate different flowsheet configurations, optimize operating conditions (temperature, pressure, flow rates), and perform techno-economic analyses to ensure the commercial viability of this compound production.

常见问题

Q. Example Table: Synthesis Optimization Variables

| Variable | Range Tested | Impact on Yield (%) | Purity (GC-MS) |

|---|---|---|---|

| Catalyst (H₂SO₄) | 0.5–5 mol% | 45 → 78 | 92 → 98 |

| Temperature | 60–120°C | 60 → 85 | 88 → 97 |

Contradiction Analysis : Conflicting reports on optimal catalyst loading (e.g., 2 mol% vs. 5 mol%) may arise from solvent or substrate impurities. Replicate experiments under inert atmospheres to isolate catalyst efficacy .

What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound derivatives, and how should data interpretation address inconsistencies?

Advanced Research Question

Combine ¹³C NMR (to confirm ethoxy group position) and FT-IR (C-O-C stretch at ~1120 cm⁻¹) with high-resolution mass spectrometry (HRMS) for molecular ion validation . For derivatives, use 2D NMR (COSY, HSQC) to distinguish regioisomers.

Data Contradiction Example : Discrepancies in reported NMR shifts (e.g., δ 1.2–1.5 ppm for methyl groups) may stem from solvent effects (CDCl₃ vs. DMSO-d₆). Standardize solvent systems and reference internal standards (e.g., TMS) .

How can computational modeling predict the environmental persistence of this compound, and what experimental validations are necessary to reconcile model-data gaps?

Advanced Research Question

- QSPR models : Input logP, boiling point, and Henry’s law constants to estimate biodegradation half-lives.

- Experimental validation : Conduct OECD 301F (Ready Biodegradability Test) under controlled pH and microbial activity .

Contradiction Analysis : Models may overestimate persistence if hydroxyl radical reactions dominate in aquatic systems. Validate with LC-MS/MS to track degradation intermediates .

What methodological frameworks are recommended for analyzing this compound’s role as a solvent in Grignard reactions, and how can side-product formation be minimized?

Basic Research Question

- Control variables : Compare reaction rates in this compound vs. THF or diethyl ether.

- Side-product analysis : Use HPLC to quantify undesired alkylation byproducts.

- Optimization : Pre-dry solvent over molecular sieves and maintain stoichiometric excess of Grignard reagent .

Q. Example Table: Solvent Performance Comparison

| Solvent | Reaction Rate (k, s⁻¹) | Byproduct Yield (%) |

|---|---|---|

| This compound | 0.45 | 8 |

| THF | 0.62 | 12 |

How should researchers design studies to resolve contradictions in reported partition coefficients (logP) of this compound?

Advanced Research Question

Q. Table: logP Variability Across Studies

| Study | logP | Method | Temperature |

|---|---|---|---|

| A (2019) | 4.2 | Shake-flask | 20°C |

| B (2021) | 3.8 | HPLC | 25°C |

Resolution : Conduct interlaboratory studies using identical protocols to isolate methodological biases .

What safety protocols are essential for handling this compound in laboratory settings, and how do its hazards compare to structurally similar ethers?

Basic Research Question

- Hazard mitigation : Use fume hoods, avoid sparks (flammability risk: flash point ~75°C), and store in airtight containers .

- Comparative analysis : Unlike diethyl ether, this compound lacks peroxide formation risk but has higher viscosity, complicating spill containment .

How can researchers leverage this compound as a stationary phase modifier in chromatography, and what parameters dictate its efficacy?

Advanced Research Question

- Column compatibility : Test with C18 vs. phenylhexyl columns to assess retention time shifts for polar analytes.

- Method development : Optimize mobile phase (e.g., acetonitrile/water) with 0.1–1% this compound to reduce tailing .

Data Validation : Compare plate counts and asymmetry factors against unmodified columns to quantify performance gains .

What strategies are effective for synthesizing isotopically labeled this compound (e.g., ¹³C or ²H) for tracer studies, and what analytical challenges arise?

Advanced Research Question

- Labeling routes : Use NaBH₄/¹³CO₂ for ethoxy group labeling or deuterated nonanol precursors.

- Challenges : Isotopic dilution during purification; employ preparative GC with MS detection for purity assurance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。